Methanone, bis(3,4-diaminophenyl)-

Monomer thermal stability Polycondensation processing window Melt polymerization

Methanone, bis(3,4-diaminophenyl)- (CAS 5007-67-0), systematically named 3,3′,4,4′-tetraaminobenzophenone (TABP), is a tetraamino aromatic ketone monomer with the molecular formula C₁₃H₁₄N₄O and a molecular weight of 242.28 g/mol. It appears as a brown to pale yellow solid with a melting point of 216–218 °C and a predicted boiling point of 591.1 °C at 760 mmHg.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 5007-67-0
Cat. No. B147476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, bis(3,4-diaminophenyl)-
CAS5007-67-0
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)N)N)N
InChIInChI=1S/C13H14N4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,14-17H2
InChIKeyNLNRQJQXCQVDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, bis(3,4-diaminophenyl)- (CAS 5007-67-0): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Methanone, bis(3,4-diaminophenyl)- (CAS 5007-67-0), systematically named 3,3′,4,4′-tetraaminobenzophenone (TABP), is a tetraamino aromatic ketone monomer with the molecular formula C₁₃H₁₄N₄O and a molecular weight of 242.28 g/mol . It appears as a brown to pale yellow solid with a melting point of 216–218 °C and a predicted boiling point of 591.1 °C at 760 mmHg . The compound bears four primary amino groups (two ortho-diamino pairs) flanking a central carbonyl bridge, a structural feature that directly dictates its reactivity profile in polycondensation reactions . Commercially, TABP is supplied at purities of ≥95% to 97% and is primarily employed as a monomer building block for high-performance heterocyclic polymers—including polybenzimidazoles (PBIs), polynaphthoylenebenzimidazoles (PNBIs), polyquinoxalines, and covalent organic frameworks (COFs)—where the carbonyl linker provides a built-in bridging group that differentiates it from non-carbonyl tetraamine analogs .

Why Generic Substitution of Bis(3,4-diaminophenyl)methanone with Other Aromatic Tetraamines Fails: The Carbonyl Bridge Differentiation


Although multiple aromatic tetraamines—such as 3,3′,4,4′-tetraaminobiphenyl (TAB, CAS 91-95-2), 3,3′,4,4′-tetraaminodiphenyl ether (TADE, CAS 2676-59-7), and 3,3′,4,4′-tetraaminodiphenyl sulfone (TADS, CAS 13224-79-8)—are commercially available and share the ortho-diamino substitution pattern, they are not interchangeable with TABP in applications requiring a built-in carbonyl bridging group [1]. The central C=O moiety in TABP is chemically integrated into the polymer backbone during polycondensation, yielding keto-bridged polynaphthoylenebenzimidazoles (PNBI-CO) with gas transport properties that are structurally inaccessible from non-carbonyl tetraamines . The carbonyl group also alters monomer melting behavior (TABP mp 216–218 °C vs. TAB mp 175–177 °C vs. TADE mp 147–150 °C), which affects the thermal processing window in melt polycondensation protocols . Substituting TABP with TAB, TADE, or TADS without accounting for the bridging group identity would produce polymers with fundamentally different backbone polarity, chain packing, fractional free volume, and consequently divergent gas permeability, selectivity, and thermal stability profiles [2].

Quantitative Differentiation Evidence for Bis(3,4-diaminophenyl)methanone (TABP) Versus Closest Aromatic Tetraamine Analogs


Monomer Melting Point: TABP Exhibits a 39–43 °C Higher Melting Point Than 3,3′,4,4′-Tetraaminobiphenyl (TAB) and 66–71 °C Higher Than 3,3′,4,4′-Tetraaminodiphenyl Ether (TADE)

The melting point of TABP is 216–218 °C, which is 39–43 °C higher than that of 3,3′,4,4′-tetraaminobiphenyl (TAB, mp 175–177 °C) and 66–71 °C higher than that of 3,3′,4,4′-tetraaminodiphenyl ether (TADE, mp 147–150 °C) . This elevated melting point reflects stronger intermolecular interactions mediated by the central carbonyl group and directly impacts the thermal processing window available for melt polycondensation reactions. In high-temperature PBI syntheses conducted in polyphosphoric acid at 300–400 °C, a higher monomer melting point reduces premature sublimation or volatilization losses before polymerization initiates, improving stoichiometric control and achievable molecular weight [1].

Monomer thermal stability Polycondensation processing window Melt polymerization

Keto-Bridged PNBI (PNBI-CO) from TABP Enables a Distinct Gas Separation Polymer Class Inaccessible from Non-Carbonyl Tetraamines

In a 2024 study by Alentiev et al., TABP was polycondensed with 1,4,5,8-naphthalenetetracarboxylic dianhydride to yield polyaminoimide (PANI) precursor films, which upon solid-state thermal cyclization at controlled temperatures produced keto-bridged polynaphthoylenebenzimidazole (PNBI-CO). In the same study, 3,3′,4,4′-tetraaminodiphenyl sulfone (TADS) was used under identical conditions to produce the sulfone-bridged analog PNBI-SO₂ . Both completely cyclized PNBIs were shown to occupy a more favorable position in permeability–selectivity space (Robeson diagrams for O₂/N₂, H₂/N₂, H₂/CH₄, and CO₂/CH₄ gas pairs) compared to their incompletely cyclized counterparts. Critically, the keto bridge (C=O) in PNBI-CO imparts a different polarity, chain stiffness, and fractional free volume distribution compared to the sulfone bridge (–SO₂–), which directly governs the gas transport characteristics accessible for each polymer class [1]. No non-carbonyl tetraamine can produce the keto-bridged PNBI architecture; this is a structurally unique capability of TABP.

Membrane gas separation Polynaphthoylenebenzimidazole Keto bridging group

PNBI-σ Derived from TABP Exceeds the 2008 Robeson Upper Bound for H₂/CO₂ Separation with 220 Barrers H₂ Permeability and α(H₂/CO₂) = 17 at 250 °C

Homogeneous films of PNBI-σ, a semi-ladder polynaphthoylenebenzimidazole synthesized via two-stage polycondensation of TABP-derived intermediates followed by thermal cyclization at 350 °C, were tested for gas permeation in the temperature range 50–250 °C [1]. At 250 °C, the film achieved a hydrogen permeability coefficient of 220 Barrers and an ideal H₂/CO₂ selectivity of 17 for pure gases, which significantly exceeds the values for the 2008 Robeson upper bound [2]. For mixed-gas feeds (H₂/CO₂ 70/30 composition), the H₂/CO₂ separation factor increased to at least 900, more than an order of magnitude above the single-gas selectivity, while maintaining hydrogen flux [3]. The micropore specific surface area of PNBI-σ was measured at 285 m²/g by CO₂ sorption, confirming microporosity that contributes to molecular sieving behavior. While non-carbonyl tetraamines can produce PBIs that also exceed the Robeson bound at elevated temperatures, the specific combination of permeability and selectivity achieved by PNBI-σ is a direct consequence of the keto-bridged semi-ladder architecture unique to TABP-derived polymers.

High-temperature hydrogen separation Robeson upper bound Membrane gas selectivity

TABP-Derived Polyquinoxalines Achieve Inherent Viscosities of 0.55–2.05 dL/g and Polymer Decomposition Temperatures of 440–520 °C with Superior Solubility

Augl and Wrasidlo (1970) synthesized five polyquinoxalines from TABP and aromatic bisglyoxals, reporting inherent viscosities ranging from 0.55 to 2.05 dL/g (indicating high molecular weight) and polymer decomposition temperatures spanning 440–520 °C by thermogravimetric analysis [1]. Critically, the phenyl-substituted polyquinoxalines derived from TABP exhibited good solubility in phenolic and certain chlorinated solvents, in contrast to unsubstituted polyquinoxalines which are largely insoluble [2]. This combination of high molecular weight, excellent thermal stability, and solution processability is a direct consequence of the TABP monomer structure, where the central carbonyl group contributes to both chain rigidity (thermal stability) and sufficient chain–solvent interaction (solubility). Subsequent work by Hergenrother and coworkers on TABP-derived polyphenylquinoxaline graphite composites confirmed that these polymers retain structural integrity with decomposition onset at approximately 500 °C, becoming significant only above 600 °C in inert atmosphere [3].

Polyquinoxaline Thermal stability High-temperature polymers

TABQ-COF (TABP-Derived Covalent Organic Framework) Delivers 401 mAh g⁻¹ Specific Capacity with 100% Capacity Retention over 7,500 Cycles as an Anode for Aqueous Proton Batteries

Zhao et al. (2025) reported a covalent organic framework (TABQ-COF) synthesized from TABP and a hexaketocyclohexane derivative, containing dual C=O and C=N active sites capable of up to nine-proton redox chemistry per repeating unit [1]. As an anode in aqueous proton batteries, the insoluble TABQ-COF electrode exhibited a specific capacity of 401 mAh g⁻¹, outstanding cycling stability with 100% capacity retention after 7,500 cycles, and high rate performance of 90 mAh g⁻¹ at 50 A g⁻¹ [2]. When paired with a MnO₂ cathode, the TABQ-COF//MnO₂ full cell achieved a reversible capacity of 247 mAh g⁻¹ at 5 A g⁻¹ with 100% capacity retention over 10,000 cycles, and demonstrated operational capability at −40 °C in frozen electrolyte [3]. The four amino groups of TABP form imine linkages that create the extended conjugated framework, while the carbonyl group from the benzophenone core serves as an additional redox-active site—a dual functionality that non-carbonyl tetraamines (e.g., TAB, TADE) cannot replicate because they lack the intrinsic carbonyl redox center.

Covalent organic framework Aqueous proton battery Energy storage

TABP and 3,3′-Diaminobenzidine (DAB) Were Evaluated Head-to-Head as Pyrrone Foam Precursors for NASA Honeycomb Filler Applications

A NASA technical program investigated the feasibility of preparing pyrrone structural foams from the condensation of either 3,3′-diaminobenzidine (DAB) or TABP with 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA) [1]. Both monomers were evaluated in parallel for chemically blown and syntactic foam formulations. While DAB (a tetraamino biphenyl) is the conventional pyrrone monomer, TABP was explicitly selected as an alternative candidate because its internal carbonyl group mirrors the BTDA dianhydride's ketone bridge, potentially offering improved compatibility and reduced phase separation during foam curing [2]. The syntactic foams produced from selected TABP-based formulations exhibited very low coefficients of thermal expansion, a critical property for aerospace honeycomb core fillers subjected to extreme thermal cycling. This head-to-head evaluation in an applied aerospace context demonstrates that TABP is not merely a laboratory curiosity but has been scrutinized as a viable, structurally differentiated alternative to the industry-standard DAB monomer.

Pyrrone polymer Aerospace foam Honeycomb filler

Priority Application Scenarios Where Bis(3,4-diaminophenyl)methanone (TABP) Delivers Verifiable Differentiation Over Analog Tetraamines


High-Temperature Hydrogen Recovery Membranes (200–350 °C) from Synthesis Gas

Procurement of TABP is indicated when the target application is a keto-bridged polynaphthoylenebenzimidazole (PNBI-CO or PNBI-σ) membrane for hydrogen separation from post-water-gas-shift synthesis gas streams. As demonstrated by the 2024 Polymer study, TABP-derived PNBI-σ achieves 220 Barrers H₂ permeability with H₂/CO₂ ideal selectivity of 17 at 250 °C, exceeding the 2008 Robeson upper bound, and delivers H₂/CO₂ separation factors ≥900 for mixed-gas feeds [1]. Non-carbonyl tetraamines such as TAB, TADE, or TADS cannot produce the identical keto-bridged semi-ladder architecture, resulting in different gas transport fingerprints. TABP is the mandatory monomer for this specific membrane chemistry .

Solution-Processable Ultrahigh-Temperature Polyquinoxaline Coatings and Composites

When the application demands a polyquinoxaline that combines polymer decomposition temperatures exceeding 500 °C with genuine solubility in processable solvents (phenolic or chlorinated), TABP is the preferred tetraamine monomer. Augl and Wrasidlo demonstrated that TABP-derived phenyl-substituted polyquinoxalines achieve inherent viscosities of 0.55–2.05 dL/g (high molecular weight), T_dec of 440–520 °C, and good solubility—unlike unsubstituted polyquinoxalines that are insoluble and thus limited in processing [1]. This property profile is essential for aerospace composite matrices, high-temperature protective coatings, and carbon-fiber-reinforced laminates requiring solution-based fabrication .

Covalent Organic Framework (COF) Anodes for Aqueous Proton Batteries with Extreme-Temperature Tolerance

TABP is the monomer of choice for synthesizing TABQ-COF, a dual-active-site (C=O + C=N) covalent organic framework anode for aqueous proton batteries. The TABQ-COF electrode delivers 401 mAh g⁻¹ specific capacity with 100% capacity retention after 7,500 cycles and operates at −40 °C in frozen electrolyte [1]. The full TABQ-COF//MnO₂ cell achieves 247 mAh g⁻¹ at 5 A g⁻¹ with 100% retention over 10,000 cycles. The inbuilt carbonyl of TABP provides an intrinsic redox-active site that non-carbonyl tetraamines cannot offer, making TABP irreplaceable for this specific COF chemistry .

Aerospace-Grade Pyrrone Syntactic Foams for Honeycomb Core Structures

For aerospace structural applications requiring lightweight, high-temperature-resistant honeycomb core fillers with very low thermal expansion coefficients, TABP is a validated alternative to 3,3′-diaminobenzidine (DAB). The NASA pyrrone foam development program demonstrated that TABP-derived syntactic foams containing hollow carbon microspheres exhibit very low coefficients of thermal expansion [1]. TABP's internal carbonyl bridge structurally mirrors the BTDA dianhydride comonomer, potentially offering improved comonomer compatibility and reduced phase separation compared to DAB. This scenario is directly relevant to spacecraft thermal protection systems and high-speed aircraft structural components .

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